molecular formula C13H16N2O5 B121654 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid CAS No. 19522-39-5

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid

Cat. No. B121654
CAS RN: 19522-39-5
M. Wt: 280.28 g/mol
InChI Key: NHFBOIIKTDKSRE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, commonly known as BOC-Amino Acid, is a synthetic derivative of the naturally occurring amino acid. It is a versatile and widely used reagent in organic synthesis, drug discovery, and biochemistry. BOC-Amino Acid is an important building block in peptide synthesis and can be used to modify proteins and peptides. It is also used in the production of various pharmaceutical and biotechnological products.

Scientific Research Applications

Biosynthetic Precursor in Porphyrin Synthesis

5-Amino-4-oxopentanoic acid, a compound related to 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These are crucial in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Infrared Tracer Development

The W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, related to this compound, have been synthesized as part of developing new infrared-detectable metal–carbonyl tracers for amino functions (Kowalski et al., 2009).

HIV-Protease Assay

A derivative of this compound was used in the solid-phase peptide synthesis of oligopeptides for sequence-specific chromogenic protease substrates, aiding in the spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis Methodology

5-Amino-4-oxopentanoic acid hydrochloride, closely related to the requested compound, has been synthesized from levulinic acid, providing a methodological foundation for related compounds (Yuan, 2006).

Inhibitory Activity Against Carboxypeptidase A

Compounds like 2-Benzyl-5-hydroxy-4-oxopentanoic acid, structurally related to the requested compound, have been synthesized and evaluated for their inhibitory activity against carboxypeptidase A, an important enzyme in protein metabolism (Wang, Jin, Zeng, & Tian, 2010).

Mechanism of Action

Target of Action

The primary target of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to stress .

Mode of Action

The compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . By activating AMPK, it can inhibit the synthesis of Transforming Growth Factor Beta 1 (TGF-β1), a protein that promotes the transdifferentiation of keratocytes into myofibroblasts .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . This leads to a decrease in the synthesis of α-smooth muscle actin (α-SMA) and fibronectin, proteins that are upregulated during myofibroblast differentiation .

Pharmacokinetics

Its action is dependent on ampk, suggesting that it may need to be metabolized to an active form to exert its effects .

Result of Action

The activation of AMPK by this compound results in the suppression of TGF-β1 and extracellular matrix (ECM) protein expression . This leads to a decrease in myofibroblast differentiation and ECM synthesis, which are key processes in fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of corneal alkali injury, the compound’s antifibrotic effect was observed when it was applied multiple times daily for a period of 21 days . This suggests that the frequency and duration of treatment can impact the compound’s efficacy.

properties

IUPAC Name

5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOIIKTDKSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19522-39-5, 6398-06-7
Record name NSC92153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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